Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate
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Overview
Description
Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate is a complex organic compound with a molecular formula of C23H21N3O6 and a molecular weight of 435.4 g/mol. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, carbonyl, and ester groups. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate involves multiple steps. The synthetic route typically starts with the preparation of the naphth[2,3-f]isoindole core, followed by the introduction of the propanoic acid and butyl ester groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols or other functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and carbonyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to Butyl 4,11-diamino-1,3,5,10-tetrahydro-2H-naphth[2,3-f]isoindole-2-propionate include:
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: This compound shares a similar core structure but differs in the functional groups attached.
N-Phthalyl-DL-alanine: Another related compound with a different substitution pattern on the isoindole ring. The uniqueness of 2H-Naphth(2,3-f)isoindole-2-propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
10110-15-3 |
---|---|
Molecular Formula |
C23H21N3O6 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
butyl 3-(4,11-diamino-1,3,5,10-tetraoxonaphtho[2,3-f]isoindol-2-yl)propanoate |
InChI |
InChI=1S/C23H21N3O6/c1-2-3-10-32-13(27)8-9-26-22(30)16-17(23(26)31)19(25)15-14(18(16)24)20(28)11-6-4-5-7-12(11)21(15)29/h4-7H,2-3,8-10,24-25H2,1H3 |
InChI Key |
PUBJEJTZWACRIX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Canonical SMILES |
CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
10110-15-3 | |
Origin of Product |
United States |
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